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Compound of Interest

Compound Name: BnO-PEG4-OH

Cat. No.: B1666790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
BnO-PEG4-OH is a versatile, monodisperse polyethylene glycol (PEG) linker that plays a

crucial role in the functionalization of small molecules for various biomedical applications. Its

structure, featuring a benzyl-protected hydroxyl group at one terminus and a free hydroxyl

group at the other, connected by a tetraethylene glycol spacer, imparts a unique combination of

properties. The PEG component enhances aqueous solubility and can reduce the

immunogenicity of the conjugated molecule, while the terminal functional groups allow for

sequential, controlled chemical modifications.

This document provides detailed application notes and experimental protocols for the use of

BnO-PEG4-OH in the functionalization of small molecules, with a particular focus on its

application as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).
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Property Value

Chemical Name
2-(2-(2-(2-

(benzyloxy)ethoxy)ethoxy)ethoxy)ethan-1-ol

CAS Number 86259-87-2

Molecular Formula C15H24O5

Molecular Weight 284.35 g/mol

Appearance Colorless to light yellow liquid

Solubility Soluble in DMSO, DMF, DCM

Applications
The primary application of BnO-PEG4-OH is as a flexible linker in the synthesis of

heterobifunctional molecules, most notably PROTACs.[1][2][3] PROTACs are designed to

recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent

degradation of the target protein by the proteasome.[4] The length and flexibility of the PEG

linker are critical for the formation of a stable ternary complex between the target protein, the

PROTAC, and the E3 ligase, which ultimately determines the efficiency of protein degradation.

Beyond PROTACs, the principles of functionalizing small molecules with BnO-PEG4-OH can

be extended to other areas of drug development, including:

Targeted Drug Delivery: The PEG linker can improve the pharmacokinetic properties of a

drug, and the terminal functional groups can be used to attach targeting ligands.

Bioconjugation: BnO-PEG4-OH can be used to link small molecules to proteins, antibodies,

or other biomolecules.

Experimental Protocols
The functionalization of a small molecule using BnO-PEG4-OH typically involves a multi-step

synthetic sequence. The following protocols provide a general framework for these

transformations. Researchers should adapt and optimize these protocols based on the specific

properties of their small molecule of interest.
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Protocol 1: Activation of BnO-PEG4-OH via Tosylation
This protocol describes the activation of the terminal hydroxyl group of BnO-PEG4-OH by

converting it into a better leaving group, a tosylate. This tosylated intermediate can then be

readily displaced by a nucleophile, such as a phenol or an amine on the small molecule to be

functionalized.

Materials:

BnO-PEG4-OH

p-Toluenesulfonyl chloride (TsCl)

Triethylamine (TEA) or Pyridine

Dichloromethane (DCM), anhydrous

Magnetic stirrer and stir bar

Ice bath

Round-bottom flask

Standard glassware for aqueous workup and extraction

Silica gel for column chromatography

Procedure:

Dissolve BnO-PEG4-OH (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert

atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C using an ice bath.

Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and stir for 10 minutes.

Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise to the reaction mixture.
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Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography

(TLC).

Once the reaction is complete (typically 2-4 hours), quench the reaction by adding water.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO3

solution, and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain the tosylated BnO-

PEG4 derivative (BnO-PEG4-OTs).

Protocol 2: Conjugation of a Small Molecule to Activated
BnO-PEG4-OTs
This protocol outlines the coupling of a small molecule containing a nucleophilic group (e.g., a

phenol or amine) to the activated BnO-PEG4-OTs.

Materials:

BnO-PEG4-OTs (from Protocol 1)

Small molecule with a nucleophilic handle (e.g., -OH, -NH2)

Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3) for phenolic coupling, or a

non-nucleophilic base like DIEA for amine coupling.

Dimethylformamide (DMF), anhydrous

Magnetic stirrer and stir bar

Round-bottom flask

Standard glassware for workup and purification
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Procedure:

Dissolve the small molecule (1.0 eq) and BnO-PEG4-OTs (1.2 eq) in anhydrous DMF in a

round-bottom flask under an inert atmosphere.

Add the appropriate base (e.g., K2CO3, 2.0 eq for phenols; DIEA, 2.0 eq for amines).

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and stir until the reaction

is complete, as monitored by TLC or LC-MS.

Cool the reaction to room temperature and quench with water.

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced

pressure.

Purify the crude product by an appropriate method (e.g., column chromatography,

preparative HPLC) to yield the BnO-PEG4-functionalized small molecule.

Protocol 3: Deprotection of the Benzyl Group and
Conversion to a Carboxylic Acid
This protocol describes the removal of the benzyl protecting group to reveal a terminal hydroxyl

group, which is then oxidized to a carboxylic acid. This carboxylic acid is a key functional

handle for subsequent conjugation reactions, such as amide bond formation with an amine-

containing molecule.

Materials:

BnO-PEG4-functionalized small molecule

Palladium on carbon (Pd/C, 10 wt%)

Hydrogen gas (H2) or a hydrogen transfer reagent (e.g., ammonium formate)
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Methanol or Ethanol

Jones reagent (CrO3 in sulfuric acid) or other suitable oxidizing agent (e.g., TEMPO/bleach)

Acetone

Standard glassware for filtration and reaction setup

Procedure (Deprotection):

Dissolve the BnO-PEG4-functionalized small molecule in methanol or ethanol in a flask

suitable for hydrogenation.

Carefully add a catalytic amount of Pd/C to the solution.

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a

balloon).

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or

LC-MS).

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

Concentrate the filtrate under reduced pressure to obtain the deprotected HO-PEG4-

functionalized small molecule.

Procedure (Oxidation):

Dissolve the deprotected alcohol in acetone and cool to 0 °C.

Slowly add Jones reagent dropwise until a persistent orange color is observed.

Stir the reaction at 0 °C for 1-2 hours.

Quench the reaction by adding isopropanol until the orange color disappears.

Remove the acetone under reduced pressure and add water to the residue.

Extract the aqueous layer with a suitable organic solvent.
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Dry, filter, and concentrate the organic layer to yield the carboxylic acid-terminated product.

Protocol 4: EDC/NHS Coupling to a Primary Amine
This protocol details the conjugation of the carboxylic acid-terminated PEGylated small

molecule to a molecule containing a primary amine (e.g., a ligand for an E3 ligase in PROTAC

synthesis) using EDC/NHS chemistry.[5][6][7][8]

Materials:

HOOC-PEG4-functionalized small molecule

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous DMF or DMSO

N,N-Diisopropylethylamine (DIEA)

Magnetic stirrer and stir bar

Reaction vials

Procedure:

Dissolve the HOOC-PEG4-functionalized small molecule (1.0 eq), NHS (1.2 eq), and EDC

(1.5 eq) in anhydrous DMF or DMSO.

Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

In a separate vial, dissolve the amine-containing molecule (1.0 eq) and DIEA (2.0 eq) in

anhydrous DMF or DMSO.

Add the solution of the amine-containing molecule to the activated ester solution.

Stir the reaction at room temperature for 4-16 hours, monitoring by LC-MS.
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Upon completion, the reaction mixture can often be directly purified by preparative HPLC to

isolate the final conjugate.

Data Presentation
The following table provides representative quantitative data for a highly potent BET degrader,

ARV-771, which utilizes a PEG-based linker.[9][10][11][12] This data illustrates the type of

quantitative information that should be generated when evaluating a novel small molecule

functionalized with BnO-PEG4-OH for PROTAC applications.

Parameter ARV-771

Target(s) BRD2, BRD3, BRD4

E3 Ligase Ligand Von Hippel-Lindau (VHL)

DC50 (Degradation Concentration 50%) < 1 nM

Cell Line
Castration-Resistant Prostate Cancer (CRPC)

cell lines

Effect
Induces apoptosis and tumor regression in

xenograft models[9][10]

c-MYC IC50 < 1 nM
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Caption: The Ubiquitin-Proteasome System for targeted protein degradation.

Experimental Workflow: PROTAC Synthesis and
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Caption: General workflow for the synthesis and evaluation of a PROTAC.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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